REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].CCC(OO)=[O:19].C(OO)(=O)C>CC(C)=O>[C:1]([C:9]1[CH:14]=[C:13]([OH:19])[C:12](=[CH:11][CH:10]=1)[OH:15])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC(C)(C)C)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |